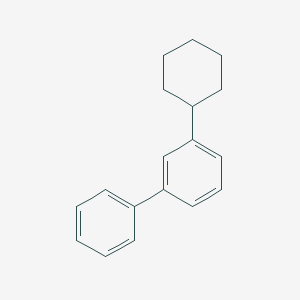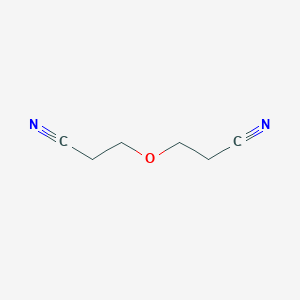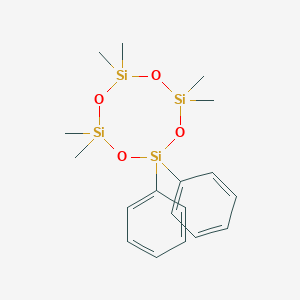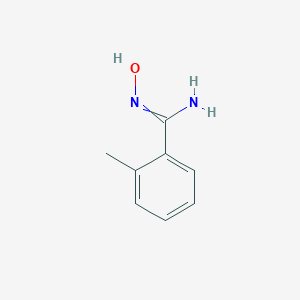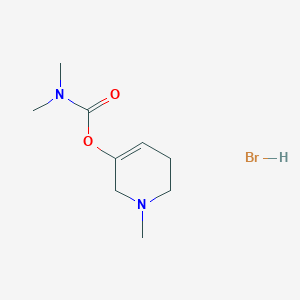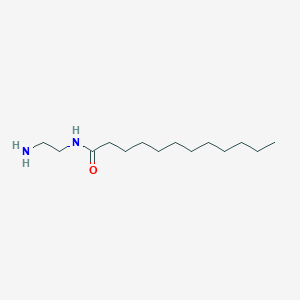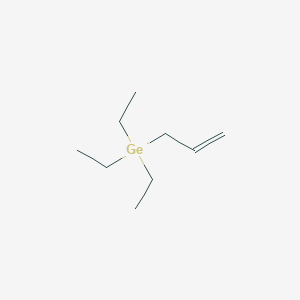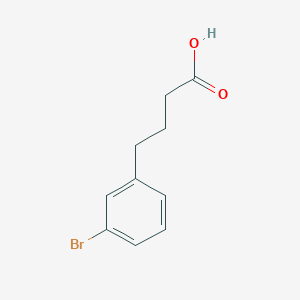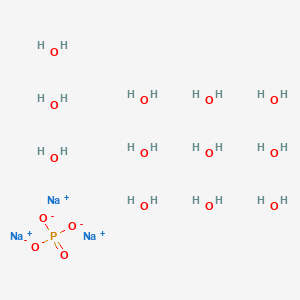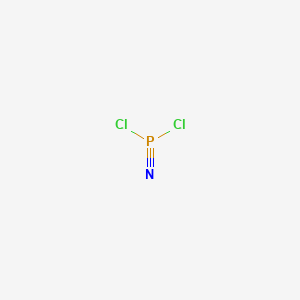
1-(3-Bromopropyl)-2-fluorobenzene
Übersicht
Beschreibung
Bromopropyl compounds are typically colorless to pale yellow liquids . They are used in various chemical reactions due to the presence of the bromine atom which is a good leaving group.
Synthesis Analysis
The synthesis of bromopropyl compounds often involves the reaction of a propyl compound with a brominating agent . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of bromopropyl compounds can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .Chemical Reactions Analysis
Bromopropyl compounds can undergo various chemical reactions, including nucleophilic substitution and elimination reactions . The exact reactions would depend on the other reactants and conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of bromopropyl compounds can be determined using various analytical techniques. These properties may include boiling point, melting point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis of MraY Natural Inhibitors
1-(3-Bromopropyl)-2-fluorobenzene: is utilized in the synthesis of MraY natural inhibitors . These inhibitors are significant as potential antibacterial agents, offering a promising route for developing new antibiotics that target the MraY enzyme, which is crucial in the peptidoglycan biosynthesis in bacterial cell walls.
Preparation of Quinolinone Derivatives
This compound is also instrumental in the preparation of quinolinone derivatives . These derivatives are potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme associated with neurological disorders such as Parkinson’s disease. The inhibition of MAO-B is a therapeutic strategy to increase dopamine levels and alleviate symptoms.
Organometallic Synthesis
In organometallic chemistry, 1-(3-Bromopropyl)-2-fluorobenzene serves as a versatile starting material. It facilitates the formation of various synthetically useful organometallic intermediates, such as phenylmagnesium, phenyllithium, and phenylcopper, which are pivotal in numerous synthetic transformations.
Site-Selective Deprotonation
The structural analogs of 1-(3-Bromopropyl)-2-fluorobenzene undergo site-selective deprotonation. This property is exploited in synthetic chemistry to achieve precision in the modification of molecules, enabling the introduction of functional groups at specific positions.
Aryne Route to Naphthalenes
A related compound, 1-Bromo-2-(trifluoromethoxy)benzene , is used in the aryne route to synthesize naphthalenes. This method involves intermediate formation and reactions with furan, showcasing the role of such compounds in complex organic syntheses.
Electrosynthesis
Compounds synthesized from bromobenzene derivatives have been studied for their electrochemical properties. This suggests potential applications of 1-(3-Bromopropyl)-2-fluorobenzene in electrosynthesis and material sciences, particularly in the development of new materials with unique electrical properties.
Synthesis of Drug and Pesticide Intermediates
Related trifluoromethylbenzenes are important in the synthesis of drug intermediates. By extension, 1-(3-Bromopropyl)-2-fluorobenzene could be valuable in pharmaceutical and pesticide synthesis, contributing to the development of new therapeutic agents and agricultural chemicals.
Generation of 3-Trifluoromethyl Phenol
The synthesis of 3-Trifluoromethyl phenol from trifluoromethyl benzene indicates the potential of similar compounds in creating medically and industrially relevant intermediates. This application is crucial as it opens pathways to a variety of chemical products used in different industries.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-bromopropyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAHCURDJBNWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564992 | |
| Record name | 1-(3-Bromopropyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)-2-fluorobenzene | |
CAS RN |
129254-75-7 | |
| Record name | 1-(3-Bromopropyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



